
Moguisteine
描述
莫古司亭是一种非麻醉性、外周作用的止咳药。主要用于抑制与各种呼吸道疾病相关的咳嗽。 莫古司亭是在寻找噻唑烷类祛痰药时发现的,被认为是这类药物中最有效和最安全的代表 .
准备方法
合成路线和反应条件
莫古司亭的合成涉及多个步骤。一种常见的方法包括通过酰氯合成反应生成乙基丙二酰氯。接着分层并获得含有酰氯的二氯甲烷溶液的有机层。 然后将酰氯的二氯甲烷溶液滴入(+/-)-2-[(2-甲氧基苯氧基)甲基]噻唑烷的二氯甲烷溶液中反应,得到莫古司亭 .
工业生产方法
莫古司亭的工业生产遵循类似的合成路线,但经过优化,以获得更高的纯度和更低的生产成本。 该工艺涉及简化的操作和简单设备的使用,使其高效且经济 .
化学反应分析
反应类型
莫古司亭会发生各种化学反应,包括:
氧化: 莫古司亭在特定条件下可以被氧化,形成不同的氧化产物。
还原: 它也可以发生还原反应,不过这些反应不太常见。
取代: 莫古司亭可以参与取代反应,特别是涉及噻唑烷环的反应。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。反应通常在受控的温度和pH条件下进行,以确保形成所需的产物。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生莫古司亭的各种氧化衍生物,而取代反应可能会生成不同的取代噻唑烷化合物 .
科学研究应用
Antitussive Properties
Moguisteine has shown promise as an effective treatment for cough, particularly in patients suffering from chronic respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD). In a randomized controlled trial involving 87 patients, those treated with this compound exhibited a 42% reduction in cough frequency compared to a 14% reduction in the placebo group, indicating statistically significant efficacy (p = 0.028) .
Comparative Efficacy
In comparative studies, this compound has been shown to be as effective as codeine and dextromethorphan in suppressing cough induced by various stimuli in animal models . Notably, this compound did not induce tolerance after prolonged administration, making it a favorable option for chronic use .
Clinical Trials and Findings
Several clinical trials have been conducted to assess the safety and efficacy of this compound:
- Efficacy in COPD Patients : A double-blind study demonstrated that 200 mg of this compound taken three times daily significantly reduced cough frequency in patients with COPD compared to placebo .
- Safety Profile : No serious adverse events were reported during trials, and laboratory tests showed no functional or toxic effects on specific organs .
- Comparison with Other Agents : In studies comparing this compound to levodropropizine and other antitussives, it consistently showed comparable efficacy while maintaining a favorable safety profile .
Summary of Clinical Trials on this compound
Study Type | Sample Size | Treatment Duration | Cough Reduction (%) | Statistical Significance |
---|---|---|---|---|
Randomized Controlled Trial | 87 | 4 days | 42% (this compound) | p = 0.028 |
Comparison with Codeine | N/A | N/A | Similar efficacy | N/A |
Safety Assessment | N/A | N/A | No serious events | N/A |
Pharmacokinetics of this compound
Parameter | Value |
---|---|
Molar Mass | 339.41 g·mol |
Chemical Formula | CHNOS |
Main Active Metabolite | Free carboxylic acid (M1) |
Case Study: Efficacy in Chronic Respiratory Disorders
In a multicenter trial evaluating the impact of this compound on chronic cough associated with various respiratory disorders (e.g., COPD, lung cancer), patients receiving this compound reported significant improvements in cough frequency and severity compared to those receiving placebo. This study highlighted the versatility of this compound across different underlying conditions.
Case Study: Pediatric Application
Research indicates that this compound may also be beneficial for treating cough in pediatric populations, showing high levels of efficacy and safety. This suggests potential applications beyond adult patients, particularly in treating upper-airway cough syndrome in children .
作用机制
Moguisteine exerts its effects by activating ATP-sensitive potassium channels. This activation leads to the suppression of the cough reflex, providing relief from persistent coughing. The compound acts peripherally, meaning it does not affect the central nervous system, which reduces the risk of side effects and addiction .
相似化合物的比较
类似化合物
可待因: 一种麻醉性止咳药,作用于中枢神经系统。
右美沙芬: 一种非麻醉性止咳药,也作用于中枢神经系统。
噻唑烷衍生物: 噻唑烷类中的其他化合物,具有不同程度的止咳活性。
莫古司亭的独特性
莫古司亭的独特之处在于它是一种非麻醉性、外周作用的止咳药。与可待因和右美沙芬不同,它不会影响中枢神经系统,使其成为长期使用的更安全选择。 此外,它通过ATP敏感性钾通道的作用机制使其有别于其他止咳药 .
生物活性
Moguisteine, also known as BBR-2173, is a novel peripherally acting non-narcotic antitussive agent that has garnered attention for its effectiveness in cough management. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and safety through various studies and research findings.
This compound operates primarily by modulating the cough reflex through peripheral mechanisms rather than central nervous system pathways. It is believed to act on specific receptors involved in cough reflex modulation, particularly affecting rapidly adapting pulmonary receptors. Research indicates that this compound may influence ATP-sensitive potassium (K+) channels, which play a crucial role in its antitussive effects .
Efficacy in Cough Management
This compound has been extensively studied for its effectiveness in treating both acute and chronic coughs. A systematic review highlighted its high level of benefit, particularly in pediatric populations. The compound has received Grade A evidence for its efficacy in symptomatic treatment of cough associated with bronchitis .
Comparative Studies
A notable study compared the antitussive effects of this compound with other agents such as codeine and levodropropizine. The results demonstrated that this compound provided substantial cough relief comparable to these traditional treatments while exhibiting a favorable safety profile .
Case Studies and Clinical Trials
- Study on Enantiomers : A study evaluated the antitussive activity of the R-(+)- and S-(-)-enantiomers of this compound in guinea pigs. The findings indicated that both enantiomers were effective, with variations in potency compared to the racemic mixture .
- Efficacy and Safety : Another clinical trial assessed this compound's efficacy and safety compared to standard treatments for cough relief. The results showed that this compound was well tolerated and equally effective, making it a suitable alternative for patients with cough conditions .
Data Table: Summary of Findings on this compound
Safety Profile
This compound has shown a favorable safety profile across various studies. Unlike traditional narcotic antitussives, it does not exhibit significant sedative effects or dependency potential, making it a safer option for long-term use in managing chronic cough conditions .
属性
IUPAC Name |
ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYVIAQNTFPTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869634 | |
Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119637-67-1 | |
Record name | Moguisteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119637-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moguisteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moguisteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOGUISTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y556547YY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。